molecular formula C34H49N2NaO7S B12707233 Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate CAS No. 94087-63-5

Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate

Cat. No.: B12707233
CAS No.: 94087-63-5
M. Wt: 652.8 g/mol
InChI Key: ZJJOYZKVLDQRKD-UHFFFAOYSA-M
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Description

Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate is a complex organic compound with the molecular formula C34H49N2NaO7S. It is known for its unique structure, which includes a sulfonate group, a methoxy group, and a long-chain fatty acid amide. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate involves multiple steps. The process typically begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Formation of the amide bond: The reaction between octadecanoic acid and aniline derivatives to form the amide intermediate.

    Introduction of the sulfonate group: Sulfonation of the aromatic ring using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

    Methoxylation: Introduction of the methoxy group through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Key considerations include the choice of solvents, catalysts, and purification methods to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies of cell signaling and membrane dynamics due to its amphiphilic nature.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A common surfactant with a similar sulfonate group but a shorter alkyl chain.

    Sodium lauryl sulfate: Another surfactant with a sulfate group instead of a sulfonate group.

Uniqueness

Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate is unique due to its long-chain fatty acid amide and methoxy group, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in research and industry.

Properties

CAS No.

94087-63-5

Molecular Formula

C34H49N2NaO7S

Molecular Weight

652.8 g/mol

IUPAC Name

sodium;4-methoxy-3-[[3-[3-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]benzenesulfonate

InChI

InChI=1S/C34H50N2O7S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-33(38)35-28-20-18-19-27(24-28)31(37)26-34(39)36-30-25-29(44(40,41)42)22-23-32(30)43-2;/h18-20,22-25H,3-17,21,26H2,1-2H3,(H,35,38)(H,36,39)(H,40,41,42);/q;+1/p-1

InChI Key

ZJJOYZKVLDQRKD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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